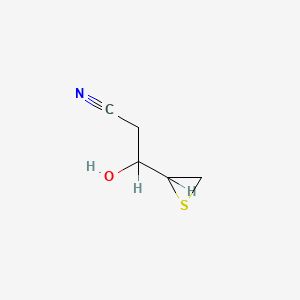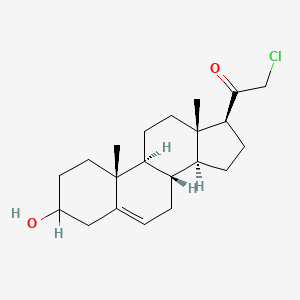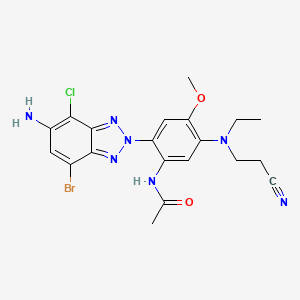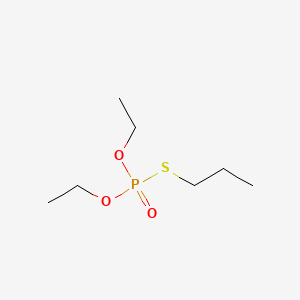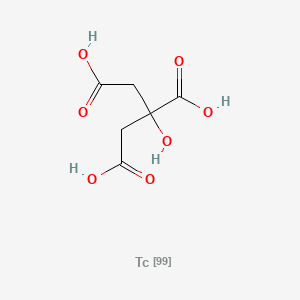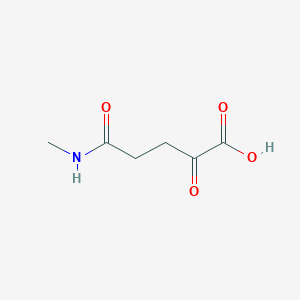
N-methyl-2-oxoglutaramic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-oxoglutaramic acid is a 2-oxo monocarboxylic acid. It derives from a 2-oxoglutaramic acid. It is a conjugate acid of a N-methyl-2-oxoglutaramate.
Applications De Recherche Scientifique
Role in Histone Demethylation
N-methyl-2-oxoglutaramic acid, as part of the 2-oxoglutarate (2OG) family, is significant in biological processes, including the demethylation of N-methylated lysine residues in histones. This process is critical for gene silencing and activation, contributing to various chromatin states (Hopkinson et al., 2010).
Inhibition of Histone Demethylases
Studies on the JMJD2 subfamily of histone demethylases have explored the inhibition mechanisms using 2OG analogs. Such inhibitors are selective for JMJD2 over other enzymes like hypoxia-inducible factor prolyl hydroxylase, with implications for cancer research (Rose et al., 2010).
Role in Obesity and Cancer
2-oxoglutarate (2OG)-dependent oxygenases, including those from the 2OG family like N-methyl-2-oxoglutaramic acid, play a significant role in cellular responses to hypoxia, obesity, cancer, and other diseases. They act on various substrates, including DNA and RNA (Aik et al., 2013).
Diverse Oxidative Reactions
2OG-dependent oxygenases catalyze a wide range of oxidative reactions in animals and plants, including hydroxylations and N-demethylations. Their roles span across transcriptional regulation, fatty acid metabolism, and secondary metabolite biosynthesis (Islam et al., 2018).
Influence on Cellular Responses to Hypoxia
Certain proteins in the 2OG oxygenase family, like ALKBH5, are directly regulated by hypoxia-inducible factors and contribute to cellular responses under low oxygen conditions. This underscores the relevance of 2OG derivatives in hypoxia research (Thalhammer et al., 2011).
Modulation of Enzyme Activity
Research has also been conducted on how 2OG derivatives modulate the activity of enzymes like aspartate/asparagine-β-hydroxylase. Subtle changes in these derivatives can significantly alter the balance between catalysis and inhibition, which is vital for understanding enzyme function and regulation (Brewitz et al., 2020).
Detection and Monitoring in Cells
Methods to visualize and monitor 2-oxoglutarate metabolism in cells have been developed, enabling the study of key metabolites like 2OG at the cellular level. Such techniques are crucial for understanding metabolic alterations in various conditions, including cancer (Zhang & Ye, 2014).
Broad Spectrum of Biological Functions
The 2OG-dependent oxygenases exhibit a broad spectrum of biological functions, ranging from gene expression regulation to hydroxylation of transcription factors. They are integral to understanding various biological processes and diseases (Chowdhury et al., 2014).
Propriétés
Nom du produit |
N-methyl-2-oxoglutaramic acid |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
5-(methylamino)-2,5-dioxopentanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) |
Clé InChI |
MOIJYNHJLPUMNX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



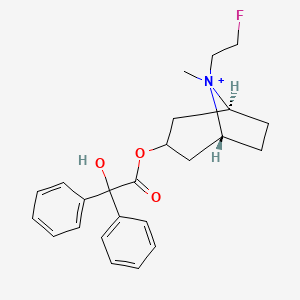
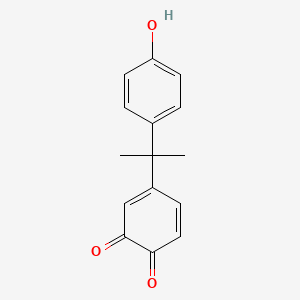
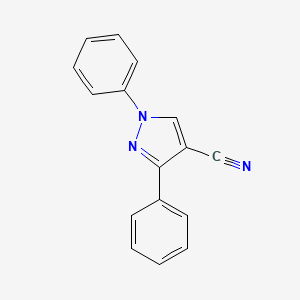

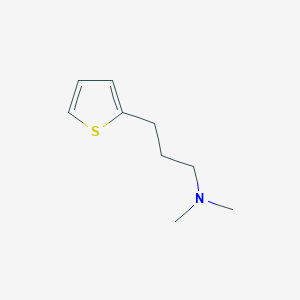
![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)
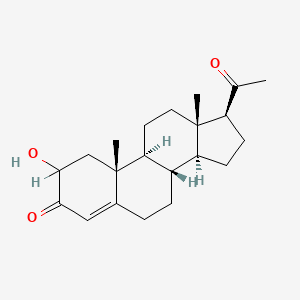
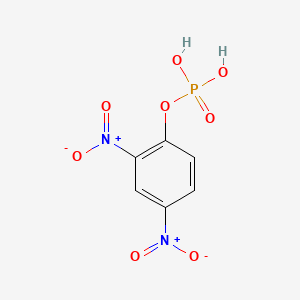
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)
